

# Early-phase clinical trial results for Gadoquatrane

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadoquatrane |           |
| Cat. No.:            | B12659558    | Get Quote |

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for **Gadoquatrane** 

#### Introduction

**Gadoquatrane** (BAY1747846) is a next-generation, investigational gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). It features a unique tetrameric macrocyclic structure, which provides high stability and significantly higher relaxivity compared to conventional GBCAs.[1][2] This increased relaxivity is engineered to enable a substantial reduction in the administered gadolinium dose while maintaining or improving diagnostic image quality. This technical guide summarizes the key findings from the early-phase clinical development program of **Gadoquatrane**, with a focus on its pharmacokinetics, safety, and efficacy, as presented in publicly available trial data.

## **Data Presentation: Quantitative Trial Results**

The clinical development of **Gadoquatrane** has progressed through multiple phases, providing key quantitative data on its behavior and performance.

## **Pharmacokinetic Profile**

Early-phase studies in healthy volunteers have established a consistent pharmacokinetic (PK) profile for **Gadoquatrane**, which is comparable to other established extracellular macrocyclic GBCAs.[2][3]

Table 1: Summary of Pharmacokinetic Parameters for **Gadoquatrane** in Healthy Volunteers



| Parameter                             | Value                             | Population                | Source |
|---------------------------------------|-----------------------------------|---------------------------|--------|
| Effective Half-Life                   | 1.3 - 1.4 hours                   | Chinese &<br>Japanese Men | [3]    |
|                                       | 1.4 - 1.7 hours                   | Mostly White Adults       |        |
| Volume of Distribution (steady state) | 0.21 - 0.24 L/kg                  | Chinese & Japanese<br>Men |        |
|                                       | ~0.2 L/kg                         | Mostly White Adults       |        |
| Renal Elimination                     | Rapid                             | All Populations           |        |
| Urinary Recovery<br>(Gadolinium)      | 82% - 99% of<br>administered dose | Chinese & Japanese<br>Men |        |
| Clearance (Total and Renal)           | ~0.1 L/h per kilogram             | Mostly White Adults       |        |

| Metabolism | No evidence of in-vivo degradation or release of free Gadolinium | Healthy Adults | |

# **Safety and Tolerability**

Across all early-phase trials, **Gadoquatrane** has demonstrated a favorable safety profile.

Table 2: Summary of Safety Findings



| Finding                      | Details                                                                                        | Study Phase | Source |
|------------------------------|------------------------------------------------------------------------------------------------|-------------|--------|
| Adverse Events<br>(AEs)      | Few, mild, and transient AEs reported. No serious AEs occurred.                                | Phase I     |        |
| Safety Profile<br>Comparison | Consistent with the known profile of other macrocyclic GBCAs.  No new safety signals observed. | Phase III   |        |
| QT/QTc Interval<br>Analysis  | Exploratory modeling indicated no risk of clinically relevant QT/QTc prolongation (>10 ms).    | Phase I     |        |

| Pediatric Safety | The safety profile in pediatric patients (birth to <18 years) was consistent with that in adults. | Phase III  $\mid$  |

# **Efficacy and Dosing**

Clinical studies have evaluated **Gadoquatrane** at a significantly reduced gadolinium dose compared to the standard for other macrocyclic agents.

Table 3: Efficacy and Dosing Information



| Parameter                        | Details                                                                                                                                                       | Study Phase        | Source |
|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|--------|
| Investigated Dose                | 0.04 mmol Gd/kg<br>body weight.                                                                                                                               | Phase II & III     |        |
| Dose Reduction                   | Represents a 60% reduction compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs.                                                           | Phase II & III     |        |
| Phase II Outcome<br>(CNS)        | A 0.04 mmol Gd/kg<br>dose of Gadoquatrane<br>showed similar<br>efficacy to a 0.1 mmol<br>Gd/kg dose of<br>gadobutrol.                                         | Phase II           |        |
| Phase III Primary<br>Endpoints   | Met. Demonstrated non-inferiority to comparator GBCAs (dosed at 0.1 mmol Gd/kg) for visualization parameters (contrast enhancement, delineation, morphology). | Phase III (QUANTI) |        |
| Phase III Secondary<br>Endpoints | Met. Achieved non-<br>inferior diagnostic<br>performance based on<br>sensitivity and<br>specificity for lesion<br>detection.                                  | Phase III (QUANTI) |        |

| Comparison to Unenhanced MRI| Demonstrated superiority based on visualization parameters. | Phase III (QUANTI) | |



# **Experimental Protocols First-in-Human Dose-Escalation Study**

- Design: A prospective, randomized, single-blind, single-dose, placebo-controlled study conducted at a single center.
- Participants: 49 healthy volunteers (mean age 35 years; 24 female).
- Dosing Cohorts: Participants were randomly assigned (6:2) to receive either Gadoquatrane
  or a placebo. Doses were escalated across cohorts, ranging from 0.025 to 0.2 mmol Gd/kg
  body weight.
- Administration: For the initial cohorts, the agent was administered via a 5-minute infusion.
   For later cohorts, it was administered as an intravenous injection at 2 mL/s, followed by a saline flush.
- Pharmacokinetic Analysis: Blood samples were collected at numerous time points up to 72
  hours post-administration. Urine and feces were collected over the full 72-hour period to
  assess excretion.
- Safety Monitoring: Included continuous monitoring for treatment-emergent adverse events, vital signs, and ECGs for QT/QTc analysis.

### **Phase III QUANTI Clinical Program**

- Design: The program consisted of two large, multinational, randomized, prospective, doubleblind, crossover Phase III studies (QUANTI CNS and QUANTI OBR) in adults, and one pediatric study (QUANTI Pediatric). A total of 808 patients across 15 countries participated.
- Objective: To evaluate the efficacy and safety of Gadoquatrane (0.04 mmol Gd/kg)
   compared to both unenhanced MRI and other macrocyclic GBCAs (0.1 mmol Gd/kg).
- Crossover Protocol (Adult Studies):
  - Patient Enrollment: Patients with known or suspected pathologies of the central nervous system (QUANTI CNS) or other body regions (QUANTI OBR) were enrolled.



- Period 1: Participants underwent an initial MRI session. They were randomized to receive either Gadoquatrane (0.04 mmol Gd/kg) or a standard macrocyclic GBCA (0.1 mmol Gd/kg).
- Period 2: After a specified washout period, participants returned for a second MRI session and received the alternate contrast agent to the one they received in Period 1.
- Image Evaluation: All MRI scans were evaluated by blinded, independent central readers who assessed key visualization and diagnostic parameters.
- Safety and PK Assessments: Procedures included physical examinations, monitoring of vital signs, and collection of blood and urine samples to confirm the pharmacokinetic profile in patient populations.

### **Visualizations: Mechanisms and Workflows**



Click to download full resolution via product page

Caption: Mechanism of Action for **Gadoquatrane** in Contrast-Enhanced MRI.







Click to download full resolution via product page

Caption: Experimental Workflow of the Phase III QUANTI Crossover Studies.





Click to download full resolution via product page

Caption: Core Development Rationale for **Gadoquatrane**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and tolerability of the novel tetrameric gadolinium-based MRI contrast agent gadoquatrane in healthy Chinese and Japanese men: Two randomized doseescalation studies including concentration-QTc modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-phase clinical trial results for Gadoquatrane].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#early-phase-clinical-trial-results-forgadoquatrane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com